MFCD18317850
Description
However, based on the available data for structurally and functionally analogous compounds (e.g., CAS 918538-05-3, CAS 1533-03-5), we infer that MFCD18317850 likely belongs to a class of heterocyclic or fluorinated organic compounds with applications in pharmaceuticals, agrochemicals, or materials science. Such compounds often exhibit unique physicochemical properties, such as high thermal stability, bioavailability, or reactivity, making them valuable for industrial and research purposes .
This article will adopt a comparative approach using compounds from the evidence to illustrate methodologies for analyzing this compound’s analogs. Key parameters for comparison include molecular structure, physicochemical properties, synthesis routes, and biological activity.
Properties
IUPAC Name |
2-chloro-5-(4-chloro-3-cyanophenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2N2O2/c14-11-2-1-7(3-8(11)5-16)10-6-17-12(15)4-9(10)13(18)19/h1-4,6H,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDCXJGODRGERO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=C(C=C2C(=O)O)Cl)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40687819 | |
| Record name | 2-Chloro-5-(4-chloro-3-cyanophenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40687819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261924-21-3 | |
| Record name | 2-Chloro-5-(4-chloro-3-cyanophenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40687819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-Chloro-5-(4-chloro-3-cyanophenyl)isonicotinic acid typically involves the reaction of 4-chloro-3-cyanobenzyl chloride with isonicotinic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
2-Chloro-5-(4-chloro-3-cyanophenyl)isonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common reagents used in these reactions include bases like potassium carbonate, reducing agents like LiAlH4, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-5-(4-chloro-3-cyanophenyl)isonicotinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(4-chloro-3-cyanophenyl)isonicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: CAS 918538-05-3 (MDL: MFCD11044885)
Molecular Formula : C₆H₃Cl₂N₃
Molecular Weight : 188.01 g/mol
Key Properties :
- Boiling Point: Not explicitly stated; inferred to be moderate due to aromatic Cl and N substituents.
- Solubility : Log S (ESOL) = -2.21, indicating low aqueous solubility .
Comparison with Hypothetical MFCD18317850 :
If this compound shares a pyrrolo-triazine backbone (like CAS 918538-05-3), differences may arise in substituents (e.g., replacing Cl with Br or CF₃ groups), altering solubility and reactivity. For example, fluorinated analogs often exhibit enhanced metabolic stability compared to chlorinated derivatives .
Functional Analog: CAS 1533-03-5 (MDL: MFCD00039227)
Molecular Formula : C₁₀H₉F₃O
Molecular Weight : 202.17 g/mol
Key Properties :
- Synthesis: Prepared via condensation of 4-methylbenzenesulfonohydrazide with trifluoromethyl ketones under mild conditions .
Comparison with Hypothetical this compound :
If this compound is a trifluoromethyl-containing compound, its synthetic route may resemble CAS 1533-03-5. However, variations in catalysts (e.g., A-FGO in CAS 1761-61-1 ) or solvents (e.g., ionic liquids) could optimize yield and purity.
Comparative Data Tables
Table 1: Physicochemical Properties of this compound and Analogs
Key Research Findings
- Structural Modifications : Chlorine atoms in pyrrolo-triazines (e.g., CAS 918538-05-3) enhance electrophilicity but reduce solubility, whereas trifluoromethyl groups (e.g., CAS 1533-03-5) improve lipophilicity and metabolic resistance .
- Synthetic Efficiency : Catalysts like A-FGO (used in CAS 1761-61-1 ) demonstrate recyclability and high yield, suggesting similar strategies could optimize this compound’s synthesis.
- Biological Implications : Compounds with Log S > -2.5 (e.g., CAS 1533-03-5) are more likely to exhibit oral bioavailability, a critical factor for drug candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
